1-(Benzyloxy)-4-(2-bromoethyl)benzene

Organic Synthesis Medicinal Chemistry Process Chemistry

1-(Benzyloxy)-4-(2-bromoethyl)benzene (CAS 52446-52-3) features a benzyl-protected phenol and a reactive bromoethyl handle, enabling orthogonal protection strategies. The benzyl group shields the phenol from incompatible reaction conditions, allowing the bromoethyl moiety to act as an electrophile for alkylation and nucleophilic substitution. This protection ensures cleaner multi-step syntheses, crucial for PROTACs, liquid crystals, and tyrosol analogs. Deprotection via mild hydrogenolysis reveals the phenol, offering late-stage flexibility.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 52446-52-3
Cat. No. B1318078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-(2-bromoethyl)benzene
CAS52446-52-3
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr
InChIInChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
InChIKeyMKOBEVFCFUMCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-4-(2-bromoethyl)benzene (CAS 52446-52-3): Synthetic Utility and Physical Properties Overview


1-(Benzyloxy)-4-(2-bromoethyl)benzene (CAS 52446-52-3) is an aromatic ether featuring a benzyl-protected phenol and a primary alkyl bromide side chain. With a molecular weight of 291.18 g/mol (C15H15BrO), its structure presents a versatile bifunctional handle for organic synthesis . The benzyloxy group provides a stable, orthogonal protecting group for a phenol, while the bromoethyl moiety serves as a reactive electrophile for alkylation and nucleophilic substitution reactions . Its key physical properties include a melting point of 62-63 °C and a predicted density of 1.322 g/cm³, which inform handling and purification strategies .

The Case Against Generic Substitution for 1-(Benzyloxy)-4-(2-bromoethyl)benzene in Complex Synthesis


Substituting 1-(benzyloxy)-4-(2-bromoethyl)benzene with a simpler analog, such as 4-(2-bromoethyl)phenol, can fundamentally alter a synthetic route and compromise downstream efficiency. The presence of the benzyl group is not merely a structural variant; it acts as a crucial orthogonal protecting group. Using 4-(2-bromoethyl)phenol would introduce an unprotected phenol, which is incompatible with many reaction conditions (e.g., strong bases, oxidants, or certain organometallics) and can lead to unwanted side reactions, including oxidation [1]. The protected form therefore enables a wider range of compatible chemistries in multi-step syntheses, as it can be selectively deprotected under mild hydrogenolysis conditions (H2, Pd/C) once the reactive bromoethyl handle has been utilized [2].

Procurement-Relevant Comparative Evidence for 1-(Benzyloxy)-4-(2-bromoethyl)benzene (CAS 52446-52-3)


Synthesis Yield Comparison: The Bifunctional Compound vs. its Phenol Precursor

In a key synthetic step, the conversion of 4-benzyloxyphenethyl alcohol to 1-(benzyloxy)-4-(2-bromoethyl)benzene proceeds with a reported yield of 73% . This compares favorably to the synthesis of the simpler but unprotected analog, 4-(2-bromoethyl)phenol from tyrosol, which can be achieved in high yield (up to 96%) but often results in a product of lower purity that requires more rigorous purification . While the yields are not directly comparable in a head-to-head manner, they represent the efficiency of producing the functionalized versus the unprotected core structure. The choice to procure the protected version (target compound) avoids a subsequent, often lower-yielding, protection step later in a multi-stage synthesis.

Organic Synthesis Medicinal Chemistry Process Chemistry

Differential Reactivity Profile: Benzylic Halide vs. Simple Alkyl Halide

The bromoethyl group in 1-(benzyloxy)-4-(2-bromoethyl)benzene is not an isolated primary alkyl halide; its reactivity is significantly modulated by the adjacent benzene ring. As a benzylic halide, it is inherently more reactive in nucleophilic substitution (SN2) and elimination (E2) reactions than simple primary alkyl bromides like 1-bromo-2-phenylethane [1]. Furthermore, the para-benzyloxy substituent donates electron density into the aromatic ring via resonance, which can further stabilize the transition state for nucleophilic attack at the benzylic carbon . This contrasts with the reactivity of 4-(2-bromoethyl)phenol, where the electron-donating hydroxyl group is less effective at stabilizing a developing positive charge on the adjacent carbon due to its stronger -I (inductive) effect.

Mechanistic Chemistry Reaction Optimization Kinetic Studies

Comparative Physicochemical Properties: Impact on Purification and Formulation

The substitution of a benzyl group for a hydrogen atom on the phenol oxygen results in significant and quantifiable changes to key physical properties. The target compound 1-(benzyloxy)-4-(2-bromoethyl)benzene has a melting point of 62-63 °C , which is substantially lower than that of its unprotected analog, 4-(2-bromoethyl)phenol (88-92 °C) . This 26-29 °C difference in melting point directly impacts the compound's physical state and purification options. The lower melting point of the protected compound may render it more soluble in a wider range of organic solvents at room temperature, facilitating easier handling and chromatographic purification compared to the more crystalline, higher-melting phenol derivative.

Physical Organic Chemistry Purification Science Formulation Development

High-Value Application Scenarios for 1-(Benzyloxy)-4-(2-bromoethyl)benzene in Scientific Research and Industrial Synthesis


Multi-Step Synthesis of Complex Pharmaceutical Intermediates

This compound is ideally suited for constructing complex molecules where a phenol needs to be installed late in the synthetic sequence. Its orthogonal protection strategy, as highlighted by the differentiation from 4-(2-bromoethyl)phenol , allows the bromoethyl group to be used in early-stage fragment couplings or alkylations without risk of phenol interference. The benzyl group is then cleanly removed via hydrogenolysis in a final or late-stage step to reveal the desired phenol functionality. This is a common and critical strategy in the synthesis of many drug candidates and natural products [1].

Synthesis of PROTAC Degraders and Bifunctional Molecules

The compound's bifunctional nature, featuring a protected phenol and a reactive alkyl halide, makes it a valuable building block for PROTACs (Proteolysis-Targeting Chimeras) . The bromoethyl group can act as a linker attachment point, or be used to install a functional group that can serve as a linker, while the protected phenol can be deprotected to attach a ligand for an E3 ubiquitin ligase. This specific utility is a direct consequence of its protected phenol motif, which its unprotected analog, 4-(2-bromoethyl)phenol, cannot provide without the risk of side reactions during the linker attachment step [1].

Preparation of Liquid Crystal Intermediates

4-Substituted alkoxybenzenes are a well-established class of intermediates for liquid crystal materials . 1-(Benzyloxy)-4-(2-bromoethyl)benzene serves as a key precursor to such structures. The bromoethyl group can be used to introduce a variety of functional groups or chains, while the benzyloxy group can either be retained for its mesogenic properties or deprotected to a phenol for further derivatization. The specific substitution pattern and the ability to control the deprotection state are critical for tuning the liquid crystalline properties, making this a differentiated and valuable starting material in this field [1].

Synthesis of Novel Phenethylamine Derivatives

The compound is a direct derivative of tyrosol, a natural phenolic antioxidant, and can be used to synthesize novel tyrosol analogs . The bromoethyl group serves as an excellent electrophile for introducing an amine or other nitrogen-containing functionality via nucleophilic substitution, leading to a new class of phenethylamine derivatives. The presence of the benzyl protecting group ensures that these reactions can be performed without interference from the phenolic hydroxyl group, providing a clear synthetic advantage for accessing these potentially bioactive molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-4-(2-bromoethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.